Cas no 1479935-35-7 (4-(pyrimidin-4-yl)pyrrolidin-2-one)

4-(Pyrimidin-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a pyrimidin-4-yl group. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. Its fused pyrimidine-pyrrolidinone scaffold offers potential for modulating target interactions, particularly in kinase inhibition and CNS-targeted drug development. The compound's balanced lipophilicity and hydrogen-bonding capacity enhance its suitability for medicinal chemistry optimization. Its synthetic accessibility and stability under standard conditions further contribute to its utility in research and industrial settings. The presence of both hydrogen bond acceptors and donors enables diverse derivatization pathways, making it a valuable building block for drug discovery programs.
4-(pyrimidin-4-yl)pyrrolidin-2-one structure
1479935-35-7 structure
Product Name:4-(pyrimidin-4-yl)pyrrolidin-2-one
CAS No:1479935-35-7
MF:C8H9N3O
MW:163.176561117172
CID:6222853
PubChem ID:66108036
Update Time:2025-10-29

4-(pyrimidin-4-yl)pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(pyrimidin-4-yl)pyrrolidin-2-one
    • CS-0349550
    • 1479935-35-7
    • EN300-1841473
    • AKOS015450890
    • Inchi: 1S/C8H9N3O/c12-8-3-6(4-10-8)7-1-2-9-5-11-7/h1-2,5-6H,3-4H2,(H,10,12)
    • InChI Key: GADZVKSICXFWGM-UHFFFAOYSA-N
    • SMILES: O=C1CC(C2C=CN=CN=2)CN1

Computed Properties

  • Exact Mass: 163.074561919g/mol
  • Monoisotopic Mass: 163.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 54.9Ų

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Additional information on 4-(pyrimidin-4-yl)pyrrolidin-2-one

Introduction to 4-(Pyrimidin-4-yl)pyrrolidin-2-one (CAS No. 1479935-35-7)

4-(Pyrimidin-4-yl)pyrrolidin-2-one (CAS No. 1479935-35-7) is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, also referred to as pyrrolidone derivative with pyrimidine substitution, is characterized by its unique structural features, which include a pyrrolidinone ring fused with a pyrimidine moiety. The pyrrolidinone core provides a rigid and planar structure, while the pyrimidine substituent introduces additional electronic and steric properties, making this compound highly functional for various applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(Pyrimidin-4-yl)pyrrolidin-2-one through a variety of methodologies. One notable approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. This method has been widely adopted due to its scalability and compatibility with diverse functional groups. Additionally, researchers have explored the use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, to introduce substituents at specific positions on the pyrimidine ring, further expanding the versatility of this compound.

The chemical structure of 4-(Pyrimidin-4-yl)pyrrolidin-2-one plays a pivotal role in its reactivity and functionality. The pyrrolidone ring exhibits amide-like characteristics, which facilitate hydrogen bonding and improve solubility in polar solvents. Meanwhile, the pyrimidine moiety contributes aromaticity and electron-withdrawing properties, enhancing the compound's ability to participate in various chemical transformations. These attributes make 4-(Pyrimidin-4-yl)pyrrolidin-2-one an ideal building block for constructing complex molecular architectures in drug discovery and materials synthesis.

In the realm of pharmacology, 4-(Pyrimidin-4-yl)pyrrolidin-2-one has shown promise as a lead compound for developing bioactive molecules. Recent studies have demonstrated its potential as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases. For instance, researchers have reported that this compound exhibits selective inhibition against certain kinases, making it a valuable candidate for anti-cancer drug development. Furthermore, its ability to modulate ion channels has opened new avenues for exploring its role in treating cardiovascular diseases.

The application of 4-(Pyrimidin-4-yl)pyrrolidin-2-one extends beyond pharmacology into materials science. Its rigid structure and functional groups make it an excellent candidate for designing advanced materials such as coordination polymers and supramolecular assemblies. Recent research has highlighted its ability to form stable metallo-supramolecular frameworks with transition metals like zinc and copper. These frameworks exhibit unique optical and magnetic properties, rendering them suitable for applications in sensing and data storage technologies.

From an environmental standpoint, 4-(Pyrimidin-4-yl)pyrrolidin-2-one has been evaluated for its biodegradability and eco-friendliness. Studies indicate that under aerobic conditions, this compound undergoes microbial degradation efficiently, minimizing its environmental footprint. This attribute aligns with the growing demand for sustainable chemical compounds in various industries.

In conclusion, 4-(Pyrimidin

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